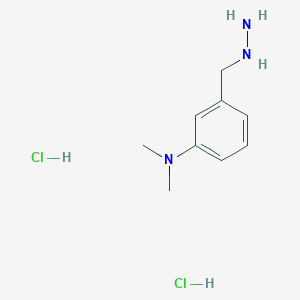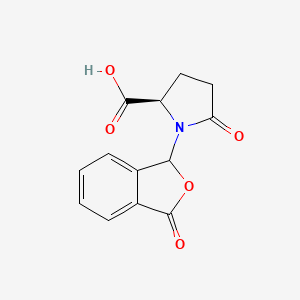
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Overview
Description
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline, or 5-oxo-D-proline, is a cyclic amino acid derivative of proline. It is a naturally occurring compound found in some plant species, and has been explored for its potential therapeutic applications.
Scientific Research Applications
5-oxo-D-proline has been studied in a variety of scientific research applications. It has been used as a model compound to study the effects of proline-derived compounds on protein folding and structure. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, 5-oxo-D-proline has been explored as a potential therapeutic agent for the treatment of diabetes, obesity, and cardiovascular disease.
Mechanism of Action
The mechanism of action of 5-oxo-D-proline is not yet fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been suggested that 5-oxo-D-proline may act as an antioxidant and reduce oxidative stress.
Biochemical and Physiological Effects
5-oxo-D-proline has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and may also reduce oxidative stress. In addition, it has been suggested that 5-oxo-D-proline may have a beneficial effect on glucose metabolism, lipid metabolism, and cardiovascular health.
Advantages and Limitations for Lab Experiments
The advantages of using 5-oxo-D-proline in laboratory experiments include its availability and low cost. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, so it must be dissolved in organic solvents. In addition, it is not readily metabolized by enzymes, so it may not be suitable for some types of experiments.
Future Directions
The potential future directions for 5-oxo-D-proline include further research into its mechanism of action, therapeutic applications, and biochemical and physiological effects. In addition, further research into its synthesis and stability could help to improve its availability and cost-effectiveness. Finally, further research into its potential interactions with other compounds could help to identify new therapeutic applications.
properties
IUPAC Name |
(2R)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-10-6-5-9(12(16)17)14(10)11-7-3-1-2-4-8(7)13(18)19-11/h1-4,9,11H,5-6H2,(H,16,17)/t9-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDVCBRFNLCJZ-BFHBGLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)

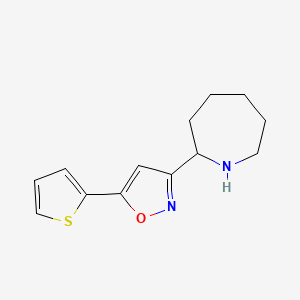
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386687.png)
![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)
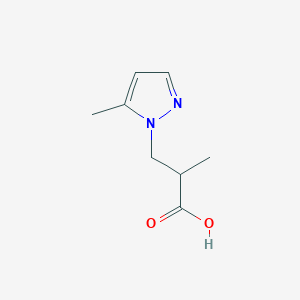
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)
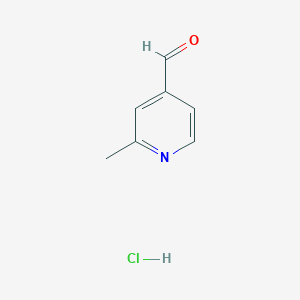
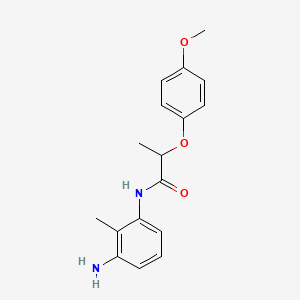

![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)
